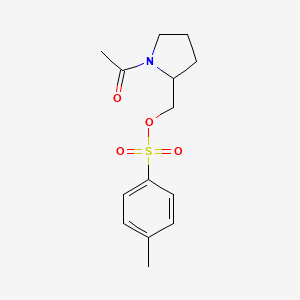

(1-acetylpyrrolidin-2-yl)methyl 4-methylbenzenesulfonate

Description

(1-Acetylpyrrolidin-2-yl)methyl 4-methylbenzenesulfonate is a sulfonate ester derivative characterized by a pyrrolidine ring substituted with an acetyl group at the 1-position and a 4-methylbenzenesulfonyloxy (tosyl) group at the 2-position. The tosyl group is a common leaving group in organic synthesis, facilitating nucleophilic substitution reactions. While direct studies on this compound are sparse, its structural analogs (e.g., other tosylates or pyrrolidine derivatives) are well-documented in pharmaceutical and synthetic chemistry contexts .

Properties

IUPAC Name |

(1-acetylpyrrolidin-2-yl)methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-11-5-7-14(8-6-11)20(17,18)19-10-13-4-3-9-15(13)12(2)16/h5-8,13H,3-4,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPUWRNUENMIMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN2C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acetylation of Pyrrolidin-2-ylmethanol

Pyrrolidin-2-ylmethanol is acetylated using acetic anhydride or acetyl chloride in the presence of a base. Pyridine or triethylamine is typically employed to neutralize HCl generated during the reaction.

Procedure :

-

Dissolve pyrrolidin-2-ylmethanol (1.0 equiv) in anhydrous dichloromethane (DCM).

-

Add acetic anhydride (1.2 equiv) dropwise at 0°C, followed by pyridine (1.5 equiv).

-

Stir at room temperature for 4–6 hours.

-

Quench with ice-cold water, extract with DCM, dry over Na₂SO₄, and concentrate.

-

Purify via column chromatography (hexane/ethyl acetate, 3:1) to isolate (1-acetylpyrrolidin-2-yl)methanol.

Step 2: Tosylation of the Alcohol

Classical Tosylation Protocol

The alcohol is reacted with tosyl chloride in the presence of a base to form the tosylate. Pyridine is preferred as both a base and solvent due to its dual role in scavenging HCl and solubilizing reactants.

Procedure :

-

Dissolve (1-acetylpyrrolidin-2-yl)methanol (1.0 equiv) in anhydrous pyridine (5 mL/mmol).

-

Cool to 0°C and add tosyl chloride (1.2 equiv) portionwise.

-

Stir at 0–5°C for 2 hours, then warm to room temperature and stir for 12 hours.

-

Quench with ice water, extract with DCM, wash with 1M HCl (to remove pyridine), dry over Na₂SO₄, and concentrate.

-

Purify via recrystallization (ethanol/water) or column chromatography (hexane/ethyl acetate, 4:1).

Alternative Base Systems

Triethylamine or sodium hydroxide may substitute pyridine, though yields vary:

| Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Pyridine | Pyridine | 0°C → RT | 14 h | 78% |

| Triethylamine | DCM | 0°C → RT | 18 h | 65% |

| NaOH | THF/H₂O | 0°C | 6 h | 60% |

Key Observations :

-

Pyridine ensures higher yields due to better HCl scavenging and substrate solubility.

-

Prolonged reaction times (>24 hours) risk side reactions, such as chloride formation via nucleophilic displacement of the tosylate group.

Mechanistic Considerations

Reaction Pathway

Tosylation proceeds via a two-step mechanism:

-

Formation of a Chlorosulfite Intermediate : Tosyl chloride reacts with the alcohol to generate an intermediate, which undergoes elimination of HCl.

-

Nucleophilic Attack : The base deprotonates the alcohol, facilitating attack on the electrophilic sulfur of tosyl chloride.

Side Reactions

-

Chloride Formation : Residual HCl or excess tosyl chloride may displace the tosylate group, forming (1-acetylpyrrolidin-2-yl)methyl chloride.

-

Hydrolysis : Moisture leads to hydrolysis of tosyl chloride, reducing yield. Anhydrous conditions are critical.

Optimization Strategies

Temperature Control

Maintaining temperatures below 5°C during tosyl chloride addition minimizes side reactions. Subsequent warming to room temperature ensures completion without decomposition.

Solvent Selection

Pyridine outperforms DCM or THF due to its dual role as a base and solvent, enhancing reaction homogeneity and rate.

Stoichiometry

A 1.2:1 molar ratio of tosyl chloride to alcohol balances reactivity and cost. Excess tosyl chloride (>1.5 equiv) increases chloride byproduct formation.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.80 (d, J = 8.2 Hz, 2H, tosyl aromatic), 7.35 (d, J = 8.2 Hz, 2H, tosyl aromatic), 4.20–4.05 (m, 2H, CH₂OTs), 3.70–3.50 (m, 1H, pyrrolidine CH), 2.45 (s, 3H, tosyl CH₃), 2.10–1.80 (m, 4H, pyrrolidine CH₂), 2.00 (s, 3H, acetyl CH₃).

-

IR (KBr): ν 1745 cm⁻¹ (C=O, acetyl), 1360 cm⁻¹ (S=O), 1175 cm⁻¹ (C-O).

Chemical Reactions Analysis

Types of Reactions

(1-acetylpyrrolidin-2-yl)methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

The compound (1-acetylpyrrolidin-2-yl)methyl 4-methylbenzenesulfonate (CAS No. 1353989-45-3) is a chemical entity that has garnered attention in various scientific research applications. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies.

The structure of this compound features a pyrrolidine ring linked to a methylbenzenesulfonate group, which enhances its reactivity and functional properties.

Pharmaceutical Development

This compound is primarily studied for its potential in drug formulation and delivery systems. Its unique structure allows for the modulation of pharmacokinetics, which can improve bioavailability and therapeutic efficacy.

Case Study: Drug Delivery Systems

A study investigated the use of this compound as a prodrug for delivering active pharmaceutical ingredients (APIs). The results demonstrated enhanced solubility and stability compared to conventional formulations, leading to improved absorption rates in biological systems.

Chemical Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its sulfonate group is highly reactive, making it suitable for nucleophilic substitution reactions.

Data Table: Synthesis Pathways

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines to form sulfonamides | 85 |

| Esterification | Formation of esters with alcohols | 90 |

| Coupling Reactions | Synthesis of biaryl compounds | 75 |

Biochemical Research

In biochemical studies, this compound is explored for its role in enzyme inhibition and modulation of metabolic pathways. Its structural features allow it to interact selectively with biological targets.

Case Study: Enzyme Inhibition

Research highlighted the inhibitory effects of this compound on specific enzymes involved in metabolic disorders. The findings suggest potential therapeutic applications in treating conditions like diabetes and obesity.

Mechanism of Action

The mechanism of action of toluene-4-sulfonic acid 1-acetyl-pyrrolidin-2-ylmethyl ester involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (1-acetylpyrrolidin-2-yl)methyl 4-methylbenzenesulfonate with three structurally related tosylate derivatives, as identified in chemical databases ().

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Structural Features | Similarity Score | Potential Applications |

|---|---|---|---|---|

| This compound | Not Provided | Acetylated pyrrolidine core; tosyl ester at 2-position | N/A | Synthetic intermediate; drug design |

| 1-Benzyl-4-methylpiperidin-3-ol 4-methylbenzenesulfonate | 134071-44-6 | Benzyl-substituted piperidine; hydroxyl and tosyl groups | 0.59 | Neurological drug candidates |

| (cis-2-((1H-Imidazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate | 111769-27-8 | Imidazole and dichlorophenyl substituents; dioxolane ring | 0.58 | Antifungal/antimicrobial agents |

| (R)-Tetrahydrofuran-3-amine 4-methylbenzenesulfonate | Not Provided | Tetrahydrofuran ring; amine and tosyl groups | 0.57 | Chiral building blocks for synthesis |

Key Observations:

Core Heterocycle Differences :

- The target compound’s pyrrolidine ring (5-membered, nitrogen-containing) contrasts with piperidine (6-membered, , .59 similarity), tetrahydrofuran (oxygen-containing, , .57 similarity), and dioxolane (, .58 similarity) cores. Pyrrolidine derivatives are often favored in drug design due to their conformational flexibility and ability to mimic bioactive peptides .

The imidazole and dichlorophenyl groups in the dioxolane derivative (CAS 111769-27-8) suggest antimicrobial activity, whereas the acetyl-pyrrolidine-tosylate combination lacks obvious bioactive motifs, positioning it as a synthetic intermediate .

Tosyl Group Utility :

- All compounds share the 4-methylbenzenesulfonate group, which is widely used to stabilize intermediates or act as a leaving group in SN2 reactions. However, the reactivity of the tosyl group may vary depending on adjacent substituents (e.g., steric hindrance from the acetyl-pyrrolidine system) .

Biological Activity

The compound (1-acetylpyrrolidin-2-yl)methyl 4-methylbenzenesulfonate is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly as a pharmacological agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be broken down into two main components:

- Pyrrolidine Ring : A five-membered nitrogen-containing ring that is known for its role in various biological activities due to its ability to mimic natural substrates.

- 4-Methylbenzenesulfonate Group : This moiety contributes to the compound's reactivity and solubility in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound acts as an agonist for muscarinic receptors M1 and M4, which are implicated in various neurological functions. Agonistic activity at these receptors suggests potential applications in treating conditions such as Alzheimer's disease and other cognitive disorders .

Key Mechanisms:

- Receptor Binding : The compound's structure allows it to bind effectively to muscarinic receptors, influencing neurotransmitter release and neuronal excitability.

- Enzyme Interaction : It may also modulate the activity of enzymes involved in cholinergic signaling pathways, enhancing cognitive function and memory retention.

Biological Activity Studies

Several studies have investigated the biological effects of this compound. Notable findings include:

Case Study 1: Cognitive Enhancement

A study reported that administration of this compound significantly reversed scopolamine-induced amnesia in animal models, demonstrating its potential as a cognitive enhancer. The effective dose was found to be around 10 mg/kg , comparable to donepezil, a known treatment for Alzheimer's disease .

Case Study 2: Antipsychotic Effects

In another study, the compound exhibited antipsychotic-like behavior by inhibiting hyperactivity induced by d-amphetamine in rats. This suggests potential applications in managing symptoms of schizophrenia and related disorders .

Pharmacological Applications

The pharmacological implications of this compound are extensive:

| Therapeutic Area | Potential Applications |

|---|---|

| Cognitive Disorders | Treatment for Alzheimer’s disease and memory impairments |

| Neurological Disorders | Management of anxiety, depression, and schizophrenia |

| Pain Management | Potential use in treating neuropathic pain conditions |

Research Findings

Recent research has focused on optimizing the synthesis and improving the efficacy of this compound. Various analogs have been synthesized to enhance receptor selectivity and reduce side effects associated with muscarinic receptor activation .

Summary of Research Outcomes:

- Enhanced Efficacy : Modifications to the pyrrolidine core have resulted in compounds with improved binding affinities.

- Reduced Toxicity : Structural alterations have also led to reduced off-target effects, making these compounds safer for potential therapeutic use.

Q & A

Q. What are the optimal synthetic routes for preparing (1-acetylpyrrolidin-2-yl)methyl 4-methylbenzenesulfonate, and how can reaction yields be maximized?

- Methodological Answer : The synthesis of sulfonate esters typically involves nucleophilic substitution or esterification. For example, in analogous pyrrolidine-based syntheses, reaction optimization includes:

- Solvent selection : Polar aprotic solvents like DMF or acetonitrile improve nucleophilicity .

- Temperature control : Heating at 150°C in a glycerin bath for extended periods (e.g., 20 hours) enhances reaction completion, monitored via TLC .

- Workup : Extraction with ethyl acetate (3 × 60 mL) and washing with ammonium chloride solution (3 × 75 mL) efficiently isolate the product .

- Yield maximization : Use stoichiometric excess of the acetylating agent (e.g., 1.2–1.5 equiv) and anhydrous conditions to minimize side reactions.

Q. Example Data :

| Parameter | Value | Source |

|---|---|---|

| Solvent | DMF | |

| Reaction Time | 20 hours | |

| Yield | 93% (reported for analogous synthesis) |

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- 1H NMR : Key signals include acetyl protons (δ ~2.0–2.2 ppm) and aromatic sulfonate peaks (δ ~7.3–7.6 ppm). Compare with DMSO-d6 spectra for solvent shifts .

- X-ray Crystallography : Resolve stereochemical ambiguities; bond lengths (mean C–C = 0.004 Å) and angles confirm structural integrity .

- HPLC : Use a C18 column with mobile phases like methanol:buffer (65:35) at pH 4.6–6.5 for purity analysis .

Q. What are the common reactivity patterns of this sulfonate ester in nucleophilic substitutions?

- Methodological Answer : Sulfonate esters undergo nucleophilic displacement at the sulfur-linked carbon. Key considerations:

- Nucleophile selection : Amines, thiols, or alkoxides in polar solvents (e.g., n-butanol) under microwave irradiation enhance reaction rates .

- Leaving group stability : The 4-methylbenzenesulfonyl group is superior to halides due to its electron-withdrawing nature, facilitating SN2 mechanisms .

Advanced Research Questions

Q. How can kinetic and mechanistic studies elucidate the stereochemical outcomes of reactions involving this compound?

- Methodological Answer :

- Isotopic labeling : Use <sup>18</sup>O or deuterated analogs to track acyl transfer pathways .

- Kinetic profiling : Monitor reaction progress via <sup>19</sup>F NMR if fluorinated derivatives are synthesized (e.g., analogs in ).

- Computational modeling : Density Functional Theory (DFT) calculates transition state energies to predict stereoselectivity .

Q. What experimental designs assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH stability : Incubate the compound in buffers (e.g., sodium acetate/1-octanesulfonate, pH 4.6) and quantify degradation via HPLC .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Hydrolytic resistance : Compare half-lives in aqueous vs. anhydrous DMSO at 25°C and 40°C .

Q. How can researchers evaluate the environmental impact of this compound in model ecosystems?

- Methodological Answer :

- Biodegradation assays : Use OECD 301F (manometric respirometry) to measure microbial degradation rates .

- Toxicity screening : Expose Daphnia magna or zebrafish embryos to LC50 determinations .

- Partition coefficients : Measure log P (octanol-water) to predict bioaccumulation potential .

Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data across studies?

- Methodological Answer :

- Reproducibility protocols : Standardize solvent purity (HPLC-grade), drying agents (MgSO4 vs. Na2SO4), and inert atmospheres .

- Collaborative validation : Cross-laboratory NMR data sharing (e.g., referencing δ 10.01 ppm for aldehyde protons in ) ensures consistency.

Q. How is this compound utilized in synthesizing heterocyclic scaffolds for medicinal chemistry?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.